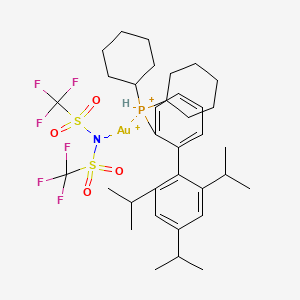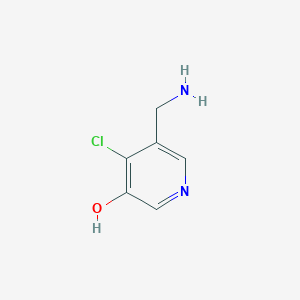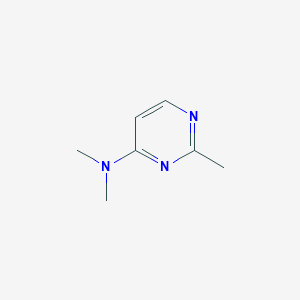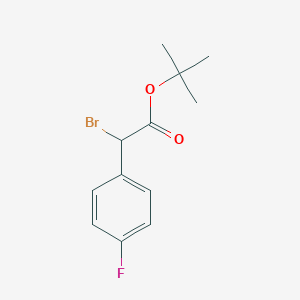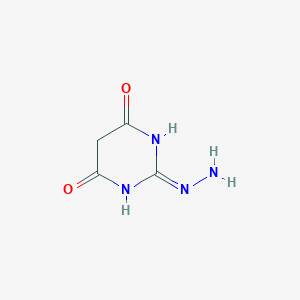
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that contains both pyrimidine and hydrazine functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylpyrimidine-4,6(1H,5H)-dione typically involves the reaction of pyrimidine derivatives with hydrazine. One common method is the cyclization of a hydrazine derivative with a suitable pyrimidine precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient production.
化学反応の分析
Types of Reactions
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrimidine ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydrazinylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pyrimidine ring may also interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2-Hydrazinylpyrimidine: A simpler compound with similar functional groups.
4,6-Dihydroxypyrimidine: Lacks the hydrazine group but has similar structural features.
Pyrimidine-2,4,6-trione: Contains three carbonyl groups and is structurally related.
Uniqueness
2-Hydrazinylpyrimidine-4,6(1H,5H)-dione is unique due to the presence of both hydrazine and pyrimidine functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
特性
分子式 |
C4H6N4O2 |
|---|---|
分子量 |
142.12 g/mol |
IUPAC名 |
2-hydrazinylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C4H6N4O2/c5-8-4-6-2(9)1-3(10)7-4/h1,5H2,(H2,6,7,8,9,10) |
InChIキー |
AEYAOJIQMIDOKD-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=NN)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


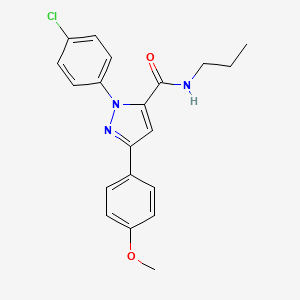
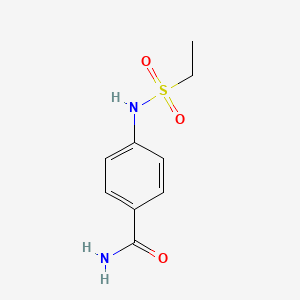
![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)
![4-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13121680.png)
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)

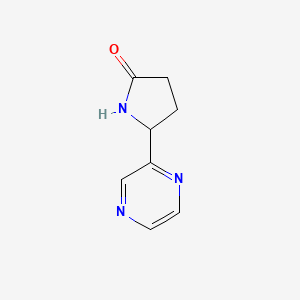
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)

